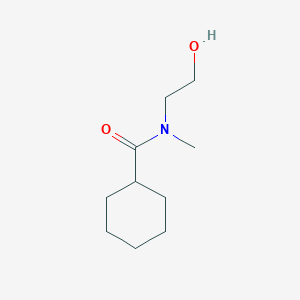
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine, also known as DMPA, is a chemical compound that belongs to the pyrimidine class of compounds. It has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine involves its binding to the active site of DHODH, thereby preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH ultimately leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been suggested as a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine is its potency as an inhibitor of DHODH, making it a useful tool for scientific research. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the toxicity of this compound to normal cells must be carefully evaluated to ensure its safety for use in vivo.
Direcciones Futuras
Future research on 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine could focus on its potential as a therapeutic agent for the treatment of cancer. Further studies could explore its efficacy in combination with other chemotherapeutic agents, as well as its toxicity to normal cells. Additionally, the development of more potent and stable analogs of this compound could enhance its utility as a tool for scientific research.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available starting materials. One of the most efficient methods involves the reaction of 2,6-dimethylpyrimidin-4-amine with 2-methylpropylamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has been found to exhibit various biological activities, making it a useful tool for scientific research. It has been shown to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-11-10-5-8(3)12-9(4)13-10/h5,7H,6H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQNBSOCPVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)

![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)


![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)

